molecular formula C8H12O4 B13179894 Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13179894
M. Wt: 172.18 g/mol
InChI Key: ZLRCIPQKQHACSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C₇H₁₀O₄ It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate diols with carbonyl compounds under acidic or basic conditions to form the spirocyclic ring system. The esterification of the resulting carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid yields the desired methyl ester .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation or chromatography ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amides, other esters.

Scientific Research Applications

Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The spirocyclic structure may contribute to its binding affinity and specificity towards these targets, resulting in the desired biological effects .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-5-8(3-4-11-5)6(12-8)7(9)10-2/h5-6H,3-4H2,1-2H3

InChI Key

ZLRCIPQKQHACSA-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCO1)C(O2)C(=O)OC

Origin of Product

United States

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